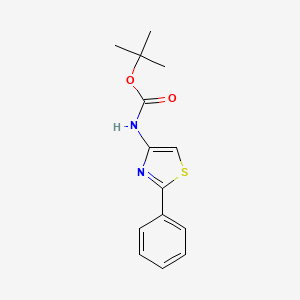![molecular formula C7H6N2OS B13152231 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one typically involves the reaction of thiazole derivatives with propargyl halides under basic conditions. The reaction is often carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles in the presence of bases like K2CO3
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
- 1-(4-(4-(Aminomethyl)thiazol-2-ylamino)phenyl)ethanone
- Thiazole derivatives with various substituents
Comparison: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one is unique due to its prop-2-yn-1-one moiety, which imparts distinct reactivity and biological activity compared to other thiazole derivatives. The presence of the aminomethyl group enhances its potential for forming hydrogen bonds, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C7H6N2OS/c1-2-6(10)5-4-11-7(3-8)9-5/h1,4H,3,8H2 |
InChI Key |
RLSFKLUNVUUZKE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CSC(=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)




